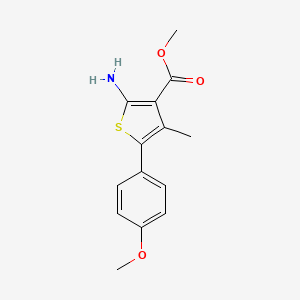
1-(oxan-3-ylsulfanyl)ethan-1-one
Descripción general
Descripción
1-(oxan-3-ylsulfanyl)ethan-1-one is a chemical compound with the molecular formula C8H14O2S and a molecular weight of 174.26 g/mol . . This compound features a sulfur atom bonded to an ethanone group and an oxan-3-yl group, making it an interesting subject for various chemical studies.
Métodos De Preparación
The synthesis of 1-(oxan-3-ylsulfanyl)ethan-1-one can be achieved through several methods. One common approach involves the reaction of sulfur ylides with alkynes. Sulfur ylides, such as dimethylsulfonium acylmethylides, react with alkynes to form the desired product . The reaction conditions typically involve the use of a catalyst, such as gold, to facilitate the addition of sulfur ylides to terminal alkynes . This method provides a direct and efficient route to synthesize the compound.
Análisis De Reacciones Químicas
1-(oxan-3-ylsulfanyl)ethan-1-one undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The compound can also participate in nucleophilic substitution reactions with halides. Major products formed from these reactions include oxidized or reduced derivatives of the original compound, as well as substituted products where the sulfur atom is replaced by other functional groups .
Aplicaciones Científicas De Investigación
1-(oxan-3-ylsulfanyl)ethan-1-one has several scientific research applications In chemistry, it is used as a building block for the synthesis of more complex molecules In biology, it can be used as a probe to study the interactions between sulfur-containing compounds and biological systemsAdditionally, in the industry, it can be used as an intermediate in the production of various chemicals .
Mecanismo De Acción
The mechanism of action of 1-(oxan-3-ylsulfanyl)ethan-1-one involves its interaction with molecular targets and pathways in biological systems. The sulfur atom in the compound can form covalent bonds with nucleophilic sites in proteins and enzymes, leading to changes in their activity. This interaction can affect various cellular processes, making the compound a valuable tool for studying biochemical pathways.
Comparación Con Compuestos Similares
1-(oxan-3-ylsulfanyl)ethan-1-one can be compared with other similar compounds, such as 1-(oxan-3-ylmethyl)sulfanyl]ethan-1-one and ethanethioic acid, S-[(tetrahydro-2H-pyran-3-yl)methyl] ester . These compounds share similar structural features but differ in the specific functional groups attached to the sulfur atom. The unique combination of an oxan-3-yl group and an ethanone group in this compound makes it distinct and valuable for various applications.
Propiedades
IUPAC Name |
S-(oxan-3-yl) ethanethioate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O2S/c1-6(8)10-7-3-2-4-9-5-7/h7H,2-5H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRQCKGDWROVSLP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)SC1CCCOC1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-Phenylnaphtho[2,1-d]oxazole](/img/structure/B3262561.png)




![2,3-dimethyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazine](/img/structure/B3262592.png)





